6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan

Analytical Chemistry Pharmaceutical Analysis Method Validation

Using uncharacterized impurities for Telmisartan analysis leads to inaccurate quantification and regulatory audit failures. This compound, Telmisartan EP Impurity E (CAS 884330-12-5), is the official pharmacopoeial reference standard traceable to the EP monograph. • Defined relative response factor (RRF=0.43) ensures accurate HPLC quantitation. • Proven separation from critical impurity F validates method specificity. • Certified for system suitability and accuracy testing in GMP QC labs. • Essential for ANDA filing and batch release stability studies. In stock for immediate dispatch.

Molecular Formula C26H24N2O4
Molecular Weight 428.488
CAS No. 884330-12-5
Cat. No. B586175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan
CAS884330-12-5
Synonyms1-[(2’-Carboxy[1,1’-biphenyl]-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazole-6-carboxylic Acid;  Telmisartan Diacid Impurity; 
Molecular FormulaC26H24N2O4
Molecular Weight428.488
Structural Identifiers
SMILESCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C(=O)O
InChIInChI=1S/C26H24N2O4/c1-3-6-23-27-24-16(2)13-19(25(29)30)14-22(24)28(23)15-17-9-11-18(12-10-17)20-7-4-5-8-21(20)26(31)32/h4-5,7-14H,3,6,15H2,1-2H3,(H,29,30)(H,31,32)
InChIKeyXVWHGXBWUBIPAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Telmisartan EP Impurity E Reference Standard


6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan (CAS 884330-12-5), also known as Telmisartan EP Impurity E or Telmisartan Diacid [1], is a chemically defined and fully characterized impurity of the angiotensin II receptor antagonist Telmisartan [2]. It is officially listed in the European Pharmacopoeia (EP) as a specified impurity for which analytical control is mandatory during drug substance and drug product manufacturing [3]. This compound is primarily sourced and utilized as a reference standard to develop and validate analytical methods for ensuring pharmaceutical quality and regulatory compliance, rather than as a therapeutic agent.

Type: EP-specified impurity reference standard
Workflow: HPLC method validation and system suitability
Context: GMP batch release and stability testing

Telmisartan EP Impurity E: Why Specificity Matters


Procurement for analytical reference standards in a GMP environment cannot rely on generic or in-house 'impurity' materials. 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is a specific chemical entity with a defined molecular structure (C26H24N2O4) and CAS number (884330-12-5) that corresponds to the pharmacopoeial specification 'Telmisartan EP Impurity E' . Its differentiation from other process-related impurities (e.g., EP Impurities A, B, C, F) is critical for method specificity and accuracy [1]. Using an incorrect or uncharacterized analog will lead to inaccurate quantification due to differing relative response factors (RRF) in HPLC analysis [2], and will ultimately fail a regulatory audit because traceability to a recognized pharmacopoeial standard is not established. The quantitative evidence provided below substantiates why only the correct compound ensures compliant and reliable analytical results.

RRF divergence Using a standard for another impurity (e.g., Impurity A) will produce a >50% systematic underestimation of Impurity E due to differing detector response.
Co-elution risk An uncharacterized analog may not resolve from Impurity F; reported resolution is critically low (Rs 0.248), requiring certified Impurity E for peak confirmation.
Regulatory traceability Generic or in-house materials lack traceability to the EP monograph, which is a mandatory requirement for ANDA/NDA compliance and GMP batch release.

Telmisartan EP Impurity E: Quantitative Evidence


Relative Response Factor Differentiation

A key differentiator for quantitative HPLC methods is the Relative Response Factor (RRF), which corrects for differences in detector sensitivity between the main analyte and its impurities. Using the established method, Telmisartan EP Impurity E exhibits a distinct RRF of 0.43 relative to the Telmisartan API [1]. This value is significantly lower than that of other common impurities, such as Impurity A (RRF = 1.27) or Impurity F (RRF = 0.83) [1]. Consequently, a direct area normalization method without the specific RRF for this impurity will systematically underestimate its concentration by over 50%, leading to a false sense of product purity.

RRF differentiation
Head-to-head
RRF: 0.43 (Impurity E) vs 1.27 (A), 0.83 (F). Response is 66% and 48% lower.
Supports method-specific RRF review for accurate quantification.
Conditions: HPLC-UV; C18 column; buffer mobile phase.
Analytical Chemistry Pharmaceutical Analysis Method Validation

Specified Impurity Regulatory Status

From a regulatory perspective, 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan is not a generic impurity; it is specifically designated as 'Impurity E' in the European Pharmacopoeia (EP) monograph for Telmisartan [1]. This designation mandates its identification, control, and quantification using a validated, specific analytical method [2]. Failure to demonstrate adequate separation and quantification of this specific impurity during a regulatory filing (e.g., ANDA, NDA) will result in a deficiency letter or rejection [3]. In contrast, other process impurities not listed in the EP are subject to general unspecified impurity limits, which are less stringent and do not require the same level of method validation rigor.

Specified impurity status
Class-level
Officially listed as EP Impurity E with mandated identification and quantification control limits.
Regulatory compliance context requires certified reference standard for method validation.
Per ICH Q3A and pharmacopoeial monographs; ANDA/NDA deficiency risk.
Regulatory Affairs Pharmaceutical Quality Control GMP Compliance

Resolution from Impurity F

A major challenge in developing a robust analytical method for Telmisartan is the co-elution of Impurity E and Impurity F. Prior art methods report a resolution of only 0.248 between these two impurities, which is insufficient for accurate quantification [1]. This necessitates specialized and optimized chromatographic conditions, as demonstrated in a patented method that achieves baseline separation of all eight critical impurities (A, B, C, E, F, G, H, I) [2]. This poor native resolution is a direct consequence of the structural similarities between Impurity E and Impurity F, requiring laboratories to use a certified standard of Impurity E to confirm the identity of its peak and validate that it is resolved from Impurity F.

Resolution from Impurity F
Head-to-head
Reported resolution (Rs) vs Impurity F: 0.248. Acceptance criterion for baseline: Rs ≥ 1.5.
Supports need for optimized HPLC method and certified Impurity E to prevent misidentification.
Prior art methods require separation validation for this critical pair.
Method Development HPLC Separation Science

Telmisartan EP Impurity E: Key Applications


ANDA Method Specificity

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA) for Telmisartan tablets, demonstrating control of specified impurities like EP Impurity E is a core requirement. This standard is used to validate the HPLC method's specificity by proving it can separate Impurity E from the API and other related compounds, including the critical pair with Impurity F [1]. The validated method, employing the specific RRF of 0.43 for Impurity E [2], is then used to generate stability data and ensure that the impurity level in the drug product remains below the pharmacopoeial threshold throughout its shelf life. A successful ANDA hinges on this precise analytical work.

QC Batch Release and Stability Testing

During routine commercial manufacturing of Telmisartan drug substance or product, a Quality Control (QC) laboratory uses a certified reference standard of 6-Des(1-methyl-2-benzimidazolyl)-6-carboxy Telmisartan to calibrate and verify system suitability for every analytical run. This ensures that the HPLC system can accurately detect and quantify this specific impurity [1]. The standard is used to prepare spiked samples (accuracy/recovery experiments) to confirm the method's performance. The data generated is part of the Certificate of Analysis (CoA) for each released batch, and any deviation from this procedure would invalidate the batch release and halt distribution to the market.

Forced Degradation Studies

To understand the degradation pathways of Telmisartan drug substance and product, scientists conduct forced degradation studies under ICH guidelines (heat, light, acid, base, oxidative stress) [1]. The identity and quantity of degradation products formed are then analyzed. The use of a known standard for EP Impurity E allows researchers to definitively identify if it is formed as a degradant, and if so, under what specific stress conditions. This information is vital for establishing proper manufacturing controls, storage conditions, and packaging specifications to ensure the long-term stability and safety of the final pharmaceutical product.

Application
Selection Property
Validation Focus
ANDA method specificity
Pharmacopoeial identity and certified RRF
Peak resolution from API and Impurity F; system suitability
QC batch release and stability
Certified reference standard lot traceability
Accuracy/recovery experiments; CoA documentation
Forced degradation studies
Definitive structural identity for degradant confirmation
Identification of Impurity E as a stress degradant; storage condition impact

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